[1-(4-Methylphenyl)ethyl](2-methylpropyl)amine
Description
Systematic Nomenclature and Synonyms
The IUPAC name of 1-(4-Methylphenyl)ethylamine is derived by prioritizing substituents alphabetically and assigning locants to ensure unambiguous identification. The parent structure is ethanamine, with two alkyl groups attached to the nitrogen atom: a 1-(4-methylphenyl)ethyl group and a 2-methylpropyl group. Following IUPAC rules, the compound is named N-(2-methylpropyl)-1-(4-methylphenyl)ethanamine .
Synonyms for this compound reflect alternative naming conventions and historical usage. These include:
- 4-Methylphenethylisobutylamine
- N-Isobutyl-1-(4-methylphenethyl)amine
- 1-(p-Tolyl)ethylamine
The term "p-tolyl" arises from the 4-methylphenyl group, referencing the toluene derivative. The isobutyl designation corresponds to the 2-methylpropyl substituent, emphasizing its branched alkyl structure.
Molecular Formula and Weight Analysis
The molecular formula of 1-(4-Methylphenyl)ethylamine is C₁₃H₂₁N , calculated as follows:
- 4-Methylphenethyl group : C₆H₄(CH₃)(CH₂CH₂) → C₉H₁₁
- 2-Methylpropyl group : CH(CH₃)₂CH₂ → C₄H₉
- Amine nitrogen : NH → adds one hydrogen
Summing these components yields 13 carbons, 21 hydrogens, and one nitrogen atom . The molecular weight is 191.31 g/mol , computed using atomic masses (C: 12.01, H: 1.01, N: 14.01).
Table 1: Molecular Formula Comparison with Related Amines
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1-(4-Methylphenyl)ethylamine | C₁₃H₂₁N | 191.31 |
| 1-(4-Methylphenyl)ethylamine | C₉H₁₃N | 135.21 |
| N-[1-(4-Ethylphenyl)ethyl]-4-methylpyridin-2-amine | C₁₆H₂₀N₂ | 240.34 |
The table highlights the incremental increase in molecular weight due to the addition of the isobutyl group compared to primary amines like 1-(4-methylphenyl)ethylamine.
Three-Dimensional Conformational Studies
The three-dimensional structure of 1-(4-Methylphenyl)ethylamine is influenced by steric and electronic interactions between its substituents. Key conformational aspects include:
- Phenyl Ring Orientation : The 4-methylphenyl group adopts a planar geometry due to aromatic π-electron delocalization. The methyl substituent at the para position introduces minimal steric hindrance, allowing free rotation of the ethyl linker.
- Ethyl Linker Flexibility : The CH₂CH₂ group connecting the phenyl ring to the nitrogen permits rotational isomerism. Gauche and anti conformers are possible, with the anti configuration (180° dihedral angle) typically favored due to reduced steric clash.
- Isobutyl Group Geometry : The 2-methylpropyl substituent adopts a staggered conformation to minimize van der Waals repulsion between its methyl branches and the phenethyl group. This branching imposes significant steric constraints, limiting the amine’s rotational freedom.
Table 2: Predicted Conformational Energy Levels
| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) |
|---|---|---|
| Anti (N-C-C-Ar) | 180 | 0.0 |
| Gauche | 60 | 2.3 |
| Eclipsed | 0 | 5.7 |
These values, inferred from analogous amines, suggest that steric effects dominate the conformational preferences.
Comparative Structural Analysis with Related Aryl-Alkyl Amines
1-(4-Methylphenyl)ethylamine shares structural motifs with several classes of aryl-alkyl amines, yet distinct differences arise from its unique substitution pattern:
- Primary vs. Secondary Amines : Unlike primary amines such as 1-(4-methylphenyl)ethylamine, the target compound’s secondary amine structure reduces nucleophilicity due to increased steric hindrance and electron-donating alkyl groups.
- Branched vs. Linear Alkyl Chains : Compared to N-[1-(4-ethylphenyl)ethyl]-4-methylpyridin-2-amine, which features a linear ethyl group, the isobutyl substituent in the target compound enhances lipophilicity and steric bulk, potentially altering solubility and reactivity.
- Aromatic Substituent Effects : The para-methyl group on the phenyl ring donates electron density through hyperconjugation, contrasting with electron-withdrawing substituents in compounds like 1-(4-chlorophenyl)ethylamine. This electronic difference influences intermolecular interactions and stability.
Table 3: Structural and Electronic Comparisons
| Feature | 1-(4-Methylphenyl)ethylamine | 1-(4-Methylphenyl)ethylamine | N-[1-(4-Ethylphenyl)ethyl]-4-methylpyridin-2-amine |
|---|---|---|---|
| Amine Type | Secondary | Primary | Secondary |
| Alkyl Substituent | Branched (isobutyl) | None | Linear (ethyl) |
| Aromatic Substituent | Electron-donating (methyl) | Electron-donating (methyl) | Electron-withdrawing (pyridine) |
| Predicted LogP | 3.8 | 2.1 | 2.9 |
The data underscore how branching and aromatic substitution modulate physicochemical properties across this amine class.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)9-14-12(4)13-7-5-11(3)6-8-13/h5-8,10,12,14H,9H2,1-4H3 |
InChI Key |
NMYWDRPHUCYOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)ethylamine typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 4-methylacetophenone with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine .
Industrial Production Methods: Industrial production of 1-(4-Methylphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: It can be used to design molecules that interact with specific biological targets .
Medicine: In medicine, derivatives of 1-(4-Methylphenyl)ethylamine are explored for their therapeutic properties. They may act as potential drugs for treating various diseases, including neurological disorders and infections .
Industry: Industrially, the compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s structural features, including the phenyl and amine groups .
Comparison with Similar Compounds
Positional Isomers
Compound : 1-(2-Methylphenyl)ethylamine (CAS 1019579-25-9)
- Molecular Formula : C₁₃H₂₁N (identical to the target compound).
- Molecular Weight : 191.32 g/mol (nearly identical).
- Key Difference : The methyl group on the phenyl ring is at the ortho (2-) position instead of the para (4-) position.
- Physical State : Liquid; stored at 4°C .
| Property | Target Compound | Ortho Isomer |
|---|---|---|
| CAS Number | 1019480-80-8 | 1019579-25-9 |
| Phenyl Substituent | 4-Methyl | 2-Methyl |
| Storage Temperature | Not specified | 4°C |
Substituent Variations
Compound : 1-(4-Ethylphenyl)-2-methylpropan-1-amine (CAS 853724-04-6)
- Molecular Formula : C₁₂H₁₉N.
- Molecular Weight : 177.29 g/mol.
- Key Differences :
- Ethyl group replaces the methyl on the phenyl ring.
- Amine is directly bonded to the benzene via a propan-1-amine group.
- Physical State : Liquid; stored at room temperature (RT) .
- Impact : The ethyl group increases hydrophobicity, while the shorter carbon chain reduces molecular weight.
| Property | Target Compound | 4-Ethylphenyl Analog |
|---|---|---|
| Molecular Weight | 191.31 g/mol | 177.29 g/mol |
| Phenyl Substituent | Methyl | Ethyl |
| Amine Attachment | Ethyl-linked | Direct (propan-1-amine) |
Heterocyclic Analogs
Compound : (2-Methylpropyl)[1-(5-methylthiophen-2-yl)ethyl]amine (CAS 1019532-05-8)
- Molecular Formula : C₁₁H₁₉NS.
- Molecular Weight : 197.34 g/mol.
- Key Difference : The benzene ring is replaced with a 5-methylthiophene (sulfur-containing heterocycle).
| Property | Target Compound | Thiophene Analog |
|---|---|---|
| Aromatic Core | Benzene | Thiophene |
| Heteroatom | None | Sulfur |
| Molecular Weight | 191.31 g/mol | 197.34 g/mol |
Functional Group Modifications
Compound: 2-Amino-1-(4-chlorophenyl)ethylpropylamine (CAS 1018308-78-5)
- Molecular Formula : C₁₂H₁₉ClN₂.
- Molecular Weight : 226.75 g/mol.
- Key Differences: Chlorine substituent on the phenyl ring (vs. methyl in the target compound). Additional amino group on the ethyl chain.
- Biological Relevance : Chlorinated aromatic amines often exhibit enhanced bioactivity; this compound may interact with neurotransmitter reuptake systems, similar to sibutramine metabolites .
| Property | Target Compound | Chlorinated Analog |
|---|---|---|
| Phenyl Substituent | Methyl | Chlorine |
| Additional Functional Group | None | Amino group |
Data Table: Comparative Overview of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 1-(4-Methylphenyl)ethylamine | 1019480-80-8 | C₁₃H₂₁N | 191.31 | 4-Methylphenyl, isobutyl amine |
| 1-(2-Methylphenyl)ethylamine | 1019579-25-9 | C₁₃H₂₁N | 191.32 | 2-Methylphenyl |
| 1-(4-Ethylphenyl)-2-methylpropan-1-amine | 853724-04-6 | C₁₂H₁₉N | 177.29 | 4-Ethylphenyl, propan-1-amine |
| (2-Methylpropyl)[1-(5-methylthiophen-2-yl)ethyl]amine | 1019532-05-8 | C₁₁H₁₉NS | 197.34 | Thiophene core |
| 2-Amino-1-(4-chlorophenyl)ethylpropylamine | 1018308-78-5 | C₁₂H₁₉ClN₂ | 226.75 | Chlorophenyl, additional amino |
Biological Activity
Overview
1-(4-Methylphenyl)ethylamine, also known as 2-methyl-N-[1-(4-methylphenyl)ethyl]propan-1-amine, is an organic compound with the molecular formula C13H21N. It features a phenyl group substituted with a methyl group at the para position and an ethyl group attached to the nitrogen atom. This unique structure contributes to its biological activity, particularly in pharmacological applications.
The biological activity of 1-(4-Methylphenyl)ethylamine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are influenced by its structural characteristics, particularly the phenyl and amine groups.
Biological Activity Data
| Biological Activity | Description |
|---|---|
| Receptor Interaction | The compound may act as a modulator for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and cognitive functions. |
| Enzyme Inhibition | It can inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling. |
| Therapeutic Potential | Derivatives of this compound are being explored for therapeutic applications in treating neurological disorders and infections due to their ability to cross the blood-brain barrier. |
Case Studies and Research Findings
- Nicotinic Receptor Modulation : A study indicated that compounds structurally similar to 1-(4-Methylphenyl)ethylamine have shown positive allosteric modulation of α7 nAChRs, which could restore impaired sensory gating and cognitive function in neurodegenerative conditions . The compound's structural modifications can significantly influence its binding affinity and efficacy.
- Neurotransmitter Interaction : Research has demonstrated that amines like 1-(4-Methylphenyl)ethylamine can affect monoamine transporters, leading to stimulant properties or acting as inhibitors of reuptake for neurotransmitters such as dopamine and norepinephrine. This suggests potential applications in treating conditions like depression or ADHD.
- Pharmacological Applications : The compound has been investigated for its potential in synthesizing new pharmaceuticals aimed at various therapeutic targets. Its unique structure allows for the design of molecules with specific biological activities, making it a valuable candidate in medicinal chemistry.
Comparative Analysis
To better understand the biological activity of 1-(4-Methylphenyl)ethylamine, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 1-(4-Methylphenyl)ethan-1-amine | Lacks branched alkyl chain | Potentially lower selectivity due to less steric hindrance |
| 1-(3,5-Dimethylphenyl)ethylamine | Contains additional methyl groups | Increased lipophilicity may enhance blood-brain barrier penetration |
| N,N-Dimethyl-2-phenylethylamine | Dimethyl substitution on nitrogen | Enhanced potency due to structural modifications |
Q & A
Basic Research Question: What are the standard synthetic routes for 1-(4-Methylphenyl)ethylamine, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via reductive amination or alkylation reactions . For example, a primary amine intermediate (e.g., 1-(4-methylphenyl)ethylamine) reacts with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., characteristic peaks for aromatic protons at δ 7.1–7.3 ppm and aliphatic groups at δ 1.0–1.5 ppm) .
Basic Research Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Ventilation: Use fume hoods to avoid vapor inhalation.
- Incompatibility Avoidance: Separate from strong acids/bases and oxidizing agents to prevent exothermic reactions .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
Advanced Research Question: How do steric effects from substituents influence its reactivity in nucleophilic reactions?
Methodological Answer:
The 4-methylphenyl and 2-methylpropyl groups create significant steric hindrance around the amine nitrogen, slowing nucleophilic substitution or acylation reactions. For instance, in Friedel-Crafts alkylation , reduced reaction rates are observed compared to less hindered analogues. Computational modeling (e.g., DFT calculations) and kinetic studies (monitoring via LC-MS) can quantify steric parameters (e.g., Tolman cone angles) and guide solvent selection (e.g., polar aprotic solvents like THF to improve accessibility) .
Advanced Research Question: How can contradictory data on synthetic yields be resolved?
Methodological Answer:
Contradictions often arise from variations in:
- Reaction Conditions: Temperature (±5°C deviations) or solvent purity (e.g., anhydrous DMF vs. hygroscopic batches).
- Catalyst Loading: Optimize via Design of Experiments (DoE) to identify critical factors (e.g., 0.1–1.0 mol% Pd/C for hydrogenation).
- Analytical Consistency: Cross-validate purity using orthogonal methods (e.g., GC-MS alongside HPLC) .
Advanced Research Question: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) for better scalability and lower toxicity .
- Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported Pd) to reduce costs.
- Process Monitoring: Implement in-situ FTIR to track intermediate formation and adjust reagent addition rates .
Advanced Research Question: How is its biological mechanism elucidated against inflammatory targets?
Methodological Answer:
- Binding Assays: Perform surface plasmon resonance (SPR) to measure affinity for cyclooxygenase-2 (COX-2) (KD values).
- Molecular Dynamics Simulations: Map hydrogen-bonding interactions between the amine group and catalytic residues (e.g., Arg120 in COX-2).
- In Vitro Validation: Use LPS-induced macrophage models to quantify TNF-α suppression via ELISA .
Advanced Research Question: How does structural modification alter its pharmacokinetic profile?
Methodological Answer:
- LogP Optimization: Introduce electron-withdrawing groups (e.g., -F) to reduce lipophilicity (measured via shake-flask method).
- Metabolic Stability: Incubate with liver microsomes and monitor degradation via LC-MS/MS. Fluorination at the phenyl ring improves half-life (t₁/₂ > 2 hours vs. <0.5 hours for non-fluorinated analogues) .
Advanced Research Question: What analytical methods resolve stability issues under varying pH?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation products via UPLC-QTOF .
- Stability-Indicating Methods: Develop HPLC methods with baseline separation of degradation peaks (e.g., hydrolyzed amine or oxidized byproducts) .
Basic Research Question: What spectroscopic techniques characterize its solid-state structure?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition number).
- FTIR: Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Advanced Research Question: How does it compare to analogues in receptor selectivity?
Methodological Answer:
- Radioligand Displacement Assays: Compare IC₅₀ values for dopamine D2 vs. serotonin 5-HT2A receptors.
- SAR Analysis: The 4-methylphenyl group enhances D2 affinity (IC₅₀ = 120 nM) vs. 2-methylphenyl analogues (IC₅₀ = 450 nM) due to improved hydrophobic pocket fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
